molecular formula C13H17F3N2O B13099360 (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B13099360
M. Wt: 274.28 g/mol
InChI Key: CWPDBGKORATZLE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyaniline with 2-trifluoromethylpiperidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Trifluoromethyl)piperidine
  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol

Uniqueness

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-methoxy-4-[(2S)-2-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3/t12-/m0/s1

InChI Key

CWPDBGKORATZLE-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCCC[C@H]2C(F)(F)F)N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N

Origin of Product

United States

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